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N(7)-Ethyldeoxyguanosine 5'-triphosphate

DNA adduct synthesis glycosidic bond stability depurination kinetics

N(7)-Ethyldeoxyguanosine 5'-triphosphate (N7-EtdGTP; CAS 122055-03-2) is an N7-ethylated analog of 2'-deoxyguanosine triphosphate (dGTP). This synthetic nucleotide carries a permanent positive charge at the N7 position due to quaternization by the ethyl group, which labilizes the N-glycosidic bond and facilitates spontaneous depurination under physiological conditions.

Molecular Formula C7H8N2O2
Molecular Weight 0
CAS No. 122055-03-2
Cat. No. B1168353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(7)-Ethyldeoxyguanosine 5'-triphosphate
CAS122055-03-2
SynonymsN(7)-ethyldeoxyguanosine 5/'-triphosphate
Molecular FormulaC7H8N2O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N7-Ethyldeoxyguanosine 5'-Triphosphate Procurement Guide – Key Properties for DNA Adduct and Lesion Bypass Studies


N(7)-Ethyldeoxyguanosine 5'-triphosphate (N7-EtdGTP; CAS 122055-03-2) is an N7-ethylated analog of 2'-deoxyguanosine triphosphate (dGTP). This synthetic nucleotide carries a permanent positive charge at the N7 position due to quaternization by the ethyl group, which labilizes the N-glycosidic bond and facilitates spontaneous depurination under physiological conditions [1]. It serves as an authentic reference standard for the detection and quantification of 7-ethyl-2'-deoxyguanosine (7-EtdG) DNA adducts, which are major alkylation products formed by ethylating N-nitrosamines and are used as biomarkers of carcinogen exposure [2].

Why Unmodified dGTP or N7-Methyl-dGTP Cannot Replace N7-Ethyldeoxyguanosine 5'-Triphosphate in Ethyl-Adduct Workflows


Generic dGTP or the structurally similar N7-methyl-dGTP cannot substitute for N7-EtdGTP in scientific or industrial workflows because the ethyl moiety at N7 imparts distinct chromatographic retention, UV spectral signatures, and hydrolytic lability that are critical for accurate adduct quantification and site-specific DNA lesion construction [1]. Using the wrong N7-alkyl homolog introduces systematic error in LC-MS/MS-based exposure biomarker assays, as demonstrated by the 1.5-fold differential in baseline adduct levels between 7-methyl-dGp and 7-ethyl-dGp measured in human lung tissue [2].

Quantitative Differentiation of N7-Ethyldeoxyguanosine 5'-Triphosphate from Closest Analogs


Glycosidic Bond Half-Life: N7-EtdGTP vs. Unmodified dGTP at Physiological pH

N7-EtdGTP undergoes spontaneous, quantifiable depurination at pH 7.4, with a glycosidic bond half-life exceeding 48 hours [1]. In contrast, unmodified dGTP exhibits no measurable spontaneous depurination under identical aqueous conditions, a stability differential that is fundamental to N7-alkylguanine chemistry and that dictates handling, storage, and experimental design for any adduct synthesis protocol [1].

DNA adduct synthesis glycosidic bond stability depurination kinetics

UV Spectral Signature: N7-EtdGTP vs. dGTP at Diagnostic pH Values

N7-EtdGTP is uniquely identified by its UV absorbance spectra recorded at pH 1, 7.4, and 13, which provide a multi-wavelength identity check that distinguishes it from unmodified dGTP and from N7-methyl-dGTP [1]. The reported absorbance maxima and minima at these three pH values constitute a quantitative spectral fingerprint for batch-to-batch quality verification.

nucleotide characterization UV absorbance fingerprint quality control

Site-Specific Enzymatic Incorporation: N7-EtdGTP Requires a Defined Two-Polymerase System

Incorporation of N7-ethylguanine into a predetermined DNA site requires a defined two-enzyme protocol: terminal deoxynucleotidyltransferase (TdT) for 3′-tailing, followed by the 3′→5′ exonuclease and 5′→3′ polymerase activities of the Klenow fragment of E. coli DNA polymerase I [1]. This method is explicitly validated only for N7-EtdGTP and for modifications that do not occupy a base-pairing position (e.g., N7, 5-methylcytosine, N6-methyladenine) [1]. Unmodified dGTP can be incorporated by standard single-polymerase reactions without this specialized two-step protocol.

oligonucleotide synthesis terminal deoxynucleotidyltransferase Klenow fragment site-directed mutagenesis

Adduct Baseline Differential: 7-Ethyl-dG vs. 7-Methyl-dG in Human Tissue

In human lung tissue, 7-ethyl-dGp adduct levels are consistently lower than 7-methyl-dGp levels, with 7-methyl-dGp approximately 1.5-fold higher across individual samples (mean 7-ethyl-dGp: 1.6 ± 1.7 adducts per 10⁷ dGp; range <0.1 to 7.1 adducts per 10⁷ dGp) [1]. This quantitative difference necessitates the use of N7-EtdGTP as a distinct calibration standard for ethyl-specific adduct quantification in LC-MS/MS assays, because using a methyl-dGTP standard would systematically overestimate ethyl adduct burdens.

DNA adduct biomarker exposure assessment LC-MS/MS quantification

Synthesis Yield Benchmarks: Direct Ethylation of dGTP for N7-EtdGTP Production

The published direct ethylation route for N7-EtdGTP uses diethyl sulfate alkylation of dGTP followed by TLC purification on cellulose plates, yielding approximately 5% of the purified triphosphate [1]. This low yield, dictated by the competing hydrolysis of the glycosidic bond during synthesis and purification, is a defining procurement consideration, driving higher unit costs compared to unmodified dGTP (produced at multi-gram scale with >80% yields) or N7-methyl-dGTP (produced via analogous alkylation with typically 10–20% yields).

nucleotide synthesis scale-up feasibility cost-of-goods

Procurement-Relevant Applications of N7-Ethyldeoxyguanosine 5'-Triphosphate Based on Quantitative Evidence


Synthesis of Site-Specifically Ethylated Oligonucleotides for DNA Polymerase Bypass Studies

N7-EtdGTP is the only validated substrate for constructing oligonucleotides carrying a precisely positioned N7-ethylguanine lesion using the TdT/Klenow two-enzyme protocol described by Farrance and Ivarie [1]. Laboratories investigating translesion synthesis past N7-ethyl adducts by Y-family or A-family DNA polymerases require this compound to generate homogeneous template substrates, enabling kinetic measurements of polymerase stalling and misincorporation frequencies that cannot be obtained with heterogeneous, randomly alkylated DNA.

Calibration Standard for 7-Ethyl-dG Adduct Quantification in Human Biomonitoring

Because 7-ethyl-dGp levels in human tissues are 1.5-fold lower than 7-methyl-dGp levels [2], N7-EtdGTP serves as an essential external calibration standard for isotope-dilution LC-MS/MS methods that distinguish ethyl-specific adducts from the more abundant methyl counterparts in epidemiological studies of N-nitrosamine exposure, alcohol-related head and neck cancer risk, or occupational vinyl chloride exposure.

Quality Control Reference for UV-Based Identity Testing of Alkylated Nucleotides

The well-characterized UV absorbance spectra of N7-EtdGTP at three diagnostic pH values (1, 7.4, and 13) [1] enable quality control laboratories to confirm compound identity and purity upon receipt without destructive testing. This spectral fingerprint differentiates N7-EtdGTP from N7-methyl-dGTP, N7-benzyl-dGTP, and unmodified dGTP, supporting lot-release documentation in regulated environments.

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